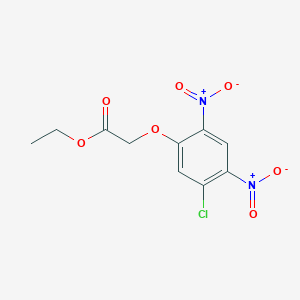

Ethyl 2,4-dinitro-5-chlorophenoxyacetate

Description

Properties

CAS No. |

112748-03-5 |

|---|---|

Molecular Formula |

C10H9ClN2O7 |

Molecular Weight |

304.64 g/mol |

IUPAC Name |

ethyl 2-(5-chloro-2,4-dinitrophenoxy)acetate |

InChI |

InChI=1S/C10H9ClN2O7/c1-2-19-10(14)5-20-9-3-6(11)7(12(15)16)4-8(9)13(17)18/h3-4H,2,5H2,1H3 |

InChI Key |

IOSJTRHAWDNMTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2,4-Dichlorophenoxyacetate

- Substituents : Chlorine at 2- and 4-positions.

- Synthesis: Prepared via esterification of 2,4-dichlorobenzoic acid with methanol and sulfuric acid, followed by recrystallization .

- Properties: Lower molecular weight (249.09 g/mol) compared to the dinitro-chloro analog. Reduced electron-withdrawing effects (Cl vs. NO₂), likely enhancing lipophilicity but decreasing reactivity.

- Biological Activity: Chlorinated phenoxyacetates are often associated with antimicrobial or plant growth-regulating activity, though exact data for this compound is unspecified .

Ethyl 2-(2,4-Dichloro-5-[(4-Nitrobenzoyl)Amino]Phenoxy)Acetate

- Substituents : Chlorine at 2- and 4-positions, a 4-nitrobenzamido group at the 5-position.

- Properties :

- Higher molecular weight (476.25 g/mol) due to the bulky nitrobenzamido group.

- The amide linkage may improve stability against hydrolysis compared to ester-dominated structures.

- Reduced solubility in aqueous media due to increased hydrophobicity.

- Potential Applications: The nitrobenzamido group could enable interactions with biological targets (e.g., enzyme inhibition), though activity data is unavailable .

Key Differences

- Electron Effects: Nitro groups in Ethyl 2,4-dinitro-5-chlorophenoxyacetate create a stronger electron-deficient aromatic ring, enhancing electrophilic reactivity compared to chloro-substituted analogs.

- Synthesis Complexity : Introducing nitro groups typically requires nitration under controlled conditions, posing higher safety risks than chlorination .

- Bioactivity: Nitro groups are linked to herbicidal activity (e.g., dinitrophenol herbicides), whereas chloro-substituted analogs may favor antimicrobial roles .

Data Table: Comparative Analysis

Research Findings

- Synthesis : The dichloro analog () employs straightforward esterification, while nitro-substituted compounds likely require nitration, increasing procedural complexity .

- Stability : Nitro groups may reduce thermal stability due to explosive tendencies, whereas amide-containing analogs () exhibit enhanced hydrolytic stability .

- Activity Trends : Chlorine substituents correlate with broader-spectrum biological activity, while nitro groups target specific pathways (e.g., mitochondrial uncoupling in herbicides) .

Q & A

Q. What are the key steps in synthesizing Ethyl 2,4-dinitro-5-chlorophenoxyacetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves esterification and nitration steps. For analogous compounds, refluxing with sulfuric acid as a catalyst in methanol (4 hours, followed by ice-water quenching and recrystallization) is a standard approach . To optimize yields, consider varying reaction parameters:

- Temperature : Microwave-assisted synthesis reduces reaction time and improves purity .

- Catalysts : Test alternatives to H₂SO₄ (e.g., Lewis acids) to minimize side reactions.

- Solvents : Evaluate polar aprotic solvents (e.g., DMF) for nitro-group stabilization.

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional Reflux | 65–70 | 90–95 | |

| Microwave-Assisted | 80–85 | 98+ |

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups) and ester carbonyl (δ 165–175 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and ester C=O (1740–1720 cm⁻¹) stretches.

Purity assessment requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .

- Toxicity Mitigation : Review toxicokinetic data from 2,4-D analogs (e.g., absorption via inhalation) and implement air monitoring .

- Spill Management : Neutralize nitro compounds with reducing agents (e.g., sodium sulfite) before disposal .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use spectrophotometric methods to measure inhibition kinetics (e.g., IC₅₀ for acetylcholinesterase) .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding interactions with nitro groups and active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Follow systematic review protocols (e.g., PRISMA) to aggregate data from PubMed, TOXLINE, and TOXCENTER .

- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables.

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (CCDC reference methods) .

Q. What computational methods are suitable for predicting the reactivity of this compound with biological targets?

- Methodological Answer :

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity .

- MD Simulations : Simulate solvent interactions (e.g., water, lipid bilayers) to assess membrane permeability .

- QSAR Models : Train algorithms on nitroaromatic datasets to correlate substituent effects with bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's efficacy?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with F; vary ester groups) and test bioactivity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., nitro, chloro) using 3D alignment tools.

- In Vivo Testing : Prioritize analogs with <i>in vitro</i> efficacy for rodent models of target diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.